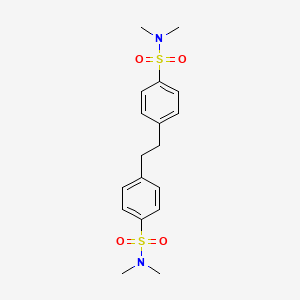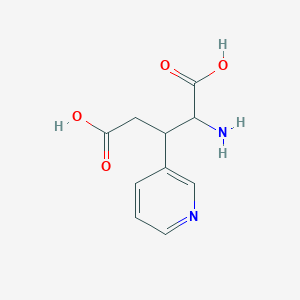![molecular formula C17H17NO2S B14003446 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine CAS No. 15299-52-2](/img/structure/B14003446.png)
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine is a chemical compound known for its significant role in various scientific research fields It is characterized by its unique structure, which includes a benzazepine core substituted with a 4-methylphenylsulfonyl group
Métodos De Preparación
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine typically involves several steps. One common method includes the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane. This reaction proceeds with yields ranging from 68% to 96% . The reaction conditions often require specific solvents and catalysts to ensure the desired product’s formation.
Análisis De Reacciones Químicas
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine involves its interaction with β-catenin. The compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes. This action results in the suppression of oncogenic Wnt/β-catenin signaling, which is crucial in the proliferation of certain cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine include other sulfonamide derivatives and benzazepine analogs. its unique ability to selectively inhibit Wnt/β-catenin signaling sets it apart from other compounds. Some similar compounds include:
- Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
- 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole .
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
15299-52-2 |
|---|---|
Fórmula molecular |
C17H17NO2S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-1,2-dihydro-3-benzazepine |
InChI |
InChI=1S/C17H17NO2S/c1-14-6-8-17(9-7-14)21(19,20)18-12-10-15-4-2-3-5-16(15)11-13-18/h2-10,12H,11,13H2,1H3 |
Clave InChI |
CLLQGGJRCKOXOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)

